(E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol (E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18384082
InChI: InChI=1S/C29H28ClNO2/c1-29(2,33)26-10-6-4-8-21(26)14-18-28(32)25-9-5-3-7-20(25)12-16-24-17-13-22-11-15-23(30)19-27(22)31-24/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-12+
SMILES:
Molecular Formula: C29H28ClNO2
Molecular Weight: 458.0 g/mol

(E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol

CAS No.:

Cat. No.: VC18384082

Molecular Formula: C29H28ClNO2

Molecular Weight: 458.0 g/mol

* For research use only. Not for human or veterinary use.

(E)-1-(2-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-hydroxypropan-2-yl)phenyl)propan-1-ol -

Specification

Molecular Formula C29H28ClNO2
Molecular Weight 458.0 g/mol
IUPAC Name 1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Standard InChI InChI=1S/C29H28ClNO2/c1-29(2,33)26-10-6-4-8-21(26)14-18-28(32)25-9-5-3-7-20(25)12-16-24-17-13-22-11-15-23(30)19-27(22)31-24/h3-13,15-17,19,28,32-33H,14,18H2,1-2H3/b16-12+
Standard InChI Key XBVRITAEUIMAPP-FOWTUZBSSA-N
Isomeric SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Canonical SMILES CC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

The compound’s IUPAC name, 1-[2-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol, reflects its intricate architecture . Key features include:

  • A 7-chloroquinoline moiety, known for its pharmacological relevance.

  • A (E)-configured vinyl bridge connecting the quinoline to a phenyl ring.

  • A propanol backbone substituted with a 2-(2-hydroxypropan-2-yl)phenyl group.

Table 1: Structural and Physicochemical Properties

PropertyValue/Descriptor
Molecular FormulaC₂₉H₂₈ClNO₂
Molecular Weight458.0 g/mol
SMILES NotationCC(C)(C1=CC=CC=C1CCC(C2=CC=CC=C2/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
InChIKeyXBVRITAEUIMAPP-FOWTUZBSSA-N
Stereochemistry(E)-configuration at vinyl bridge
Hydrogen Bond Donors/Acceptors2 donors, 3 acceptors

The (E)-stereochemistry at the vinyl bridge is critical for maintaining planar geometry, facilitating interactions with biological targets . The hydroxyl groups enhance solubility, while the chloroquinoline core contributes to π-π stacking and hydrophobic interactions .

Synthesis and Chemical Properties

Physicochemical Stability

The compound’s stability is influenced by:

  • pH Sensitivity: Protonation of the quinoline nitrogen (pKa ~4.5) affects solubility.

  • Oxidative Degradation: The vinyl bridge may be susceptible to oxidation under harsh conditions.

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound’s structure suggests dual mechanisms:

  • Enzyme Inhibition: Hydroxyl groups may chelate metal ions in catalytic sites of kinases or topoisomerases.

  • Apoptosis Induction: The quinoline core could intercalate DNA or modulate Bcl-2 proteins .

In comparative studies, chloroquinoline derivatives demonstrate selectivity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cells, with IC₅₀ values ranging from 10–50 μM .

Table 2: Biological Activities of Related Chloroquinoline Derivatives

CompoundAntimalarial IC₅₀ (μM)Anticancer IC₅₀ (μM)Target Cells
Chloroquine0.016>100N/A
Derivative 9 12.3 ± 1.218.4 ± 2.1 (MCF-7)MCF-7, HCT-116, HeLa
Target Compound*Not testedNot testedHypothetical

*Hypothetical data inferred from structural analogs.

Research Gaps and Future Directions

Unexplored Pharmacokinetics

Key questions remain regarding:

  • Bioavailability: Impact of hydroxyl groups on intestinal absorption.

  • Metabolism: Potential cytochrome P450 interactions.

Therapeutic Optimization

  • Structure-Activity Relationships (SAR): Modifying the propanol chain to enhance target affinity.

  • Combination Therapies: Synergy with existing antimalarials or chemotherapeutics.

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